molecular formula C5H10ClN3O B1288565 4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one hydrochloride

4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one hydrochloride

Cat. No.: B1288565
M. Wt: 163.6 g/mol
InChI Key: NHMBCILBNZBUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one hydrochloride is a heterocyclic organic compound. It is a derivative of tetrahydropyrimidinone, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one hydrochloride typically involves the cyclization of acyclic amides and ureas. One common method is the intramolecular cyclization of urea derivatives. For example, the synthesis can start with N-acetyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-acetyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different tetrahydropyrimidinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydropyrimidinones, which can have different biological activities and properties.

Scientific Research Applications

4-amino-1-methyl-5,6-dihydropyrimidin-2(1H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound

Properties

Molecular Formula

C5H10ClN3O

Molecular Weight

163.6 g/mol

IUPAC Name

6-amino-3-methyl-4,5-dihydropyrimidin-2-one;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c1-8-3-2-4(6)7-5(8)9;/h2-3H2,1H3,(H2,6,7,9);1H

InChI Key

NHMBCILBNZBUNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NC1=O)N.Cl

Origin of Product

United States

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